BenchChemオンラインストアへようこそ!

Phenyramidol salicylate

analgesic potency muscle relaxation interneuronal blockade

Phenyramidol salicylate (CAS 1235-07-0) is the salicylic acid salt of phenyramidol, an aminopyridine-derivative small molecule that functions as a centrally acting, non-narcotic analgesic and skeletal muscle relaxant. Unlike most agents in the muscle-relaxant pharmacopoeia, phenyramidol produces measurable analgesia comparable to codeine while simultaneously abolishing abnormal muscle tone through interneuronal blockade in the brainstem and spinal cord, without disrupting monosynaptic reflexes or neuromuscular transmission.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
CAS No. 1235-07-0
Cat. No. B6594586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyramidol salicylate
CAS1235-07-0
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C13H14N2O.C7H6O3/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;8-6-4-2-1-3-5(6)7(9)10/h1-9,12,16H,10H2,(H,14,15);1-4,8H,(H,9,10)
InChIKeyHICVRAOITHDABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyramidol Salicylate (CAS 1235-07-0): Procurement-Grade Overview for Analgesic–Muscle-Relaxant Research


Phenyramidol salicylate (CAS 1235-07-0) is the salicylic acid salt of phenyramidol, an aminopyridine-derivative small molecule that functions as a centrally acting, non-narcotic analgesic and skeletal muscle relaxant [1]. Unlike most agents in the muscle-relaxant pharmacopoeia, phenyramidol produces measurable analgesia comparable to codeine while simultaneously abolishing abnormal muscle tone through interneuronal blockade in the brainstem and spinal cord, without disrupting monosynaptic reflexes or neuromuscular transmission [2]. The salicylate counterion confers additional anti-inflammatory character, yielding a single chemical entity with analgesic, muscle-relaxant, and anti-inflammatory activities – a pharmacological profile not replicated by any other commercially available muscle relaxant or non-opioid analgesic [3].

Why Phenyramidol Salicylate Cannot Be Replaced by Other Muscle Relaxants, NSAIDs, or Simple Phenyramidol Salts


Muscle relaxants such as methocarbamol, carisoprodol, and cyclobenzaprine provide little to no direct analgesic activity, while non-steroidal anti-inflammatory drugs (NSAIDs) lack interneuronal blocking capacity; codeine offers analgesia but no muscle relaxation [1]. Even among phenyramidol salts, the salicylate form is mechanistically distinct: the hydrochloride (CAS 326-43-2) delivers phenyramidol base without the anti-inflammatory contribution of the salicylate moiety, while oxalate salts exhibit poor aqueous solubility that limits formulation utility [2]. Furthermore, the racemic phenyramidol molecule contains a chiral center, and the (R)- and (S)-enantiomers display divergent pharmacological activity ratios that cannot be reproduced by simple salt interchange [3]. Substituting phenyramidol salicylate with a generic analgesic, a conventional muscle relaxant, or an alternative phenyramidol salt therefore sacrifices one or more of the analgesic, muscle-relaxant, anti-inflammatory, and physicochemical properties that define its research and industrial value.

Quantitative Differentiation Evidence for Phenyramidol Salicylate (CAS 1235-07-0) Against Closest Comparators


Dual Analgesic–Muscle-Relaxant Activity: Phenyramidol vs. Codeine, Aspirin, Carisoprodol, Mephenesin, and Meprobamate

In a systematic animal-model evaluation employing a radiant-heat stimulus 'conduction dolorimeter' (mouse hind-foot assay), phenyramidol hydrochloride produced analgesia comparable to codeine, whereas carisoprodol and aspirin showed substantially lower analgesic activity in the same model [1]. For muscle-relaxant activity assessed against mephenesin, meprobamate, and carisoprodol, phenyramidol was the only compound among all drugs studied that generated both measurable analgesia and muscle relaxation, requiring separate comparator panels for each endpoint because no single reference drug possessed both activities [1]. A structurally distinct molecule unrelated to any other available analgesic or muscle-relaxant chemical class, phenyramidol thus provides dual pharmacology that no single comparator—opioid, NSAID, carbamate, or propanediol-derivative relaxant—can replicate [1].

analgesic potency muscle relaxation interneuronal blockade dual-action pharmacology

Superior Safety of Phenyramidol Monotherapy vs. Phenyramidol + Diclofenac Combination

In a prospective, open-label clinical study of 30 patients (aged 32–82) with moderate-to-severe acute spinal pain and muscle spasms, Group 1 received phenyramidol 400 mg orally three times daily for 7 days, while Group 2 received phenyramidol 400 mg three times daily plus diclofenac 75 mg once daily for 7 days [1]. There was no statistically significant difference in efficacy (muscle spasm level and pain intensity) between the two regimens at Day 7. However, the phenyramidol-only group demonstrated a statistically significantly lower incidence of adverse drug reactions compared with the phenyramidol–diclofenac combination group (p < 0.001) [1]. This demonstrates that adding an NSAID to phenyramidol does not improve therapeutic outcomes but markedly increases side-effect burden.

safety profile adverse drug reactions diclofenac combination spinal pain clinical trial

Enantiomer-Specific Pharmacological Differentiation: (R)- vs. (S)-Phenyramidol

The phenyramidol molecule contains a single asymmetric carbon center; the racemic mixture is currently the standard commercial form. Patent data disclose that the substantially pure (R)-enantiomer hydrochloride exhibits enhanced skeletal muscle-relaxant activity confirmed by Rota-rod testing, while the substantially pure (S)-enantiomer hydrochloride exhibits enhanced analgesic activity confirmed by acetic acid-induced writhing assay [1]. This stereospecific divergence means that the racemic salicylate provides a balanced activity profile, whereas chiral procurement of a single enantiomer would dramatically alter the analgesic-to-muscle-relaxant activity ratio. In addition, oxalate salts of both enantiomers exhibit poor room-temperature solubility, while hydrochloride salts demonstrate excellent solubility—supporting the selection of the salicylate or hydrochloride salt form for formulation-compatible research [1].

chiral resolution enantiomer activity stereospecific pharmacology Rota-rod acetic acid writhing

Analytical Differentiation: Melting-Point Derivative Method for Phenyramidol Identification Among Seven Muscle Relaxants

A validated analytical differentiation method published in the Journal of Pharmaceutical Sciences (1965) demonstrated that phenyramidol can be unambiguously distinguished from six other skeletal muscle relaxants—mephenesin, methocarbamol, DEP, styramate, meprobamate, and carisoprodol—by preparing chemical derivatives (using reagents such as phenyl isocyanate, 3,5-dinitrobenzoyl chloride, and xanthydrol) and measuring their melting points, supplemented by infrared spectra [1]. This method provides a definitive identity-confirmation protocol for quality control, forensic analysis, and compendial monograph development. For the salicylate salt specifically, the characteristic melting behavior of the salicylic acid component offers an additional analytical handle not available with hydrochloride or base forms .

analytical chemistry melting point derivatization pharmacopoeial identification infrared spectroscopy

Quantifiable Hepatotoxicity Risk with Repeated Dosing: Liver Enzyme Monitoring Requirement

A pharmacokinetic and safety study in 72 patients with low back pain reported that 7 of 38 patients (18.4%) receiving repeated oral phenyramidol doses (400 mg three times daily for 7 days) developed elevated liver enzymes at the end of the chronic treatment phase; these elevations normalized within one week of discontinuation [1]. A separate case report of acute overdose (16 tablets of phenyramidol HCl 400 mg) documented ALT rising from 58 U/L to 594 U/L and AST from 55 U/L to 820 U/L within 24 hours [2]. The first published English-language case of phenyramidol-associated hepatotoxicity, assessed via the Naranjo probability scale, classified the reaction as probable and suggested an idiosyncratic metabolic mechanism rather than dose-dependent toxicity [3]. This hepatotoxicity signal is a compound-class characteristic not reported for salicylate salts of other muscle relaxants, representing a safety-differentiation parameter that must be factored into preclinical and clinical study designs.

hepatotoxicity liver enzymes ALT/AST elevation drug safety pharmacovigilance

Pharmacokinetic Speed: Tmax of Phenyramidol Supports Rapid-Onset Formulation Development

Clinical pharmacokinetic data indicate that after oral administration, phenyramidol reaches maximum plasma concentration (Tmax) within approximately 0.25–1 hour, with wide distribution into skeletal muscle tissue and slow entry into the circulatory compartment [1]. In a comparative study of oral (800 mg) vs. intramuscular phenyramidol in emergency-department low-back-pain patients, Tmax was the only pharmacokinetic parameter (among Cmax, Tmax, t½, and AUC) that showed a statistically significant difference between the two routes, albeit a clinically modest one [2]. This rapid gastrointestinal absorption and early Tmax contrast with slower-onset muscle relaxants such as methocarbamol and cyclobenzaprine, which typically reach peak plasma levels at 1–2 hours and 3–8 hours post-dose, respectively, positioning phenyramidol salicylate as a candidate for rapid-onset analgesic–muscle-relaxant formulations.

pharmacokinetics Tmax Cmax oral bioavailability onset of action

High-Value Research and Industrial Application Scenarios for Phenyramidol Salicylate (CAS 1235-07-0)


Preclinical Dual-Action Analgesic–Muscle-Relaxant Pharmacology Studies

Phenyramidol salicylate is the only commercially available compound that combines codeine-level analgesia with interneuronal-blocking muscle relaxation in a single molecule [1]. Research programs investigating the mechanistic interplay between pain and spasm pathways can use this compound as a unique pharmacological probe, eliminating the confounding variables introduced by polypharmacy with separate analgesic and muscle-relaxant agents. The established animal models—radiant-heat dolorimeter for analgesia and Rota-rod or polysynaptic reflex assays for muscle relaxation—are directly transferable to modern preclinical workflows [1].

Chiral Resolution and Enantiomer-Specific Drug Development Programs

With documented evidence that the (R)-enantiomer preferentially enhances muscle-relaxant activity while the (S)-enantiomer enhances analgesic activity [1], phenyramidol salicylate racemate serves as the essential starting material for chiral chromatography method development, enantiomer-specific pharmacological profiling, and patent-protected single-enantiomer new chemical entity (NCE) programs. The salicylate salt form provides a distinct chromatographic retention profile compared to the hydrochloride, facilitating analytical method development for enantiomeric purity determination.

Pharmaceutical Reference Standard for Quality Control and Compendial Monograph Development

ISO 17034-accredited phenyramidol salicylate reference standards (e.g., Mikromol™, 50 mg) are commercially available for use in HPLC assay calibration, impurity profiling, and dissolution testing [1]. The established melting-point derivatization method [2] provides a low-technology identity-confirmation protocol suitable for pharmacopoeial monograph development, forensic toxicology, and quality-control laboratories in regions where advanced spectroscopic instrumentation may be limited.

Hepatotoxicity-Mechanism and Drug-Safety Research

Phenyramidol's documented idiosyncratic hepatotoxicity—with quantifiable liver enzyme elevations affecting 18.4% of patients on repeated dosing and dramatic ALT/AST increases in overdose [1]—makes it a valuable tool compound for studying metabolic idiosyncratic drug-induced liver injury (DILI) mechanisms, cytochrome P450-mediated bioactivation pathways, and in vitro hepatocyte toxicity screening assay validation. It can serve as a positive control or model compound in DILI prediction platforms where compounds with both analgesic and muscle-relaxant properties are underrepresented.

Quote Request

Request a Quote for Phenyramidol salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.